1-[4-(Trifluoromethoxy)phenyl]cyclobutanol
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Overview
Description
1-[4-(Trifluoromethoxy)phenyl]cyclobutanol is a chemical compound with the molecular formula C11H11F3O2 and a molecular weight of 232.2 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutanol moiety
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)phenyl]cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include substituted cyclobutanols, ketones, and carboxylic acids.
Scientific Research Applications
1-[4-(Trifluoromethoxy)phenyl]cyclobutanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclobutanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)phenyl]cyclobutanol can be compared with similar compounds such as:
1-[4-(Trifluoromethoxy)phenyl]cyclopropylmethanamine hydrochloride: This compound shares the trifluoromethoxyphenyl group but differs in the cyclopropylmethanamine moiety, leading to different chemical and biological properties.
6-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one: Another compound with a trifluoromethoxy group, but with a different core structure, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its cyclobutanol moiety, which imparts specific chemical reactivity and potential biological activities that are not observed in its analogs.
Properties
CAS No. |
164171-88-4 |
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Molecular Formula |
C11H11F3O2 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)16-9-4-2-8(3-5-9)10(15)6-1-7-10/h2-5,15H,1,6-7H2 |
InChI Key |
LWZGFNZGMSPOOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)OC(F)(F)F)O |
Origin of Product |
United States |
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